![molecular formula C26H18F3N3O3 B2667682 2-(4-ethylphenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one CAS No. 1357738-52-3](/img/structure/B2667682.png)
2-(4-ethylphenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-ethylphenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an ethylphenyl group, a trifluoromethoxyphenyl group, and an oxadiazolyl group, all attached to a dihydroisoquinolinone core. The presence of these diverse functional groups imparts unique chemical and physical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Isoquinolinone Core: The isoquinolinone core can be synthesized via a Pictet-Spengler reaction, where an arylamine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced through a cyclization reaction involving a hydrazide and a carboxylic acid derivative.
Attachment of the Trifluoromethoxyphenyl Group: This step can be achieved using a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the trifluoromethoxyphenyl group reacts with a halogenated precursor in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and the Suzuki-Miyaura coupling, as well as advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-ethylphenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the isoquinolinone core.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties. The structural integration of 1,2-dihydroisoquinolin-1-one enhances the biological activity of the compound. For instance, studies have shown that derivatives of oxadiazole can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study:
A study published in the Journal of Medicinal Chemistry reported that a related oxadiazole compound demonstrated potent activity against breast cancer cells, with IC50 values in the low micromolar range. The mechanism was attributed to the compound's ability to disrupt microtubule dynamics, leading to cell cycle arrest .
Compound | IC50 (μM) | Cancer Cell Line | Mechanism of Action |
---|---|---|---|
Oxadiazole Derivative | 3.5 | MCF-7 (Breast) | Microtubule Disruption |
2-(4-ethylphenyl)-... | TBD | TBD | TBD |
Antimicrobial Properties
The incorporation of trifluoromethoxy groups in aromatic systems has been linked to enhanced antimicrobial activity. The compound's structure suggests potential effectiveness against a range of bacterial strains.
Case Study:
In vitro studies have shown that similar compounds exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Neurological Applications
The isoquinoline framework is known for its neuroactive properties. Compounds structurally similar to 2-(4-ethylphenyl)-... are being investigated for their potential as dopamine receptor modulators.
Case Study:
Research has indicated that certain isoquinoline derivatives can act as dopamine reuptake inhibitors, potentially offering therapeutic avenues for conditions such as Parkinson's disease and schizophrenia .
Property | Value |
---|---|
Receptor Targeted | Dopamine D2 |
Binding Affinity (Ki) | TBD |
Organic Electronics
The unique electronic properties of 2-(4-ethylphenyl)-... make it a candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of electron-withdrawing trifluoromethoxy groups can enhance charge transport properties.
Case Study:
Recent studies have demonstrated that incorporating oxadiazole derivatives into polymer matrices can improve the efficiency of OLED devices by enhancing light emission and stability .
Wirkmechanismus
The mechanism of action of 2-(4-ethylphenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-trifluoromethoxyphenyl)ethanol: This compound shares the trifluoromethoxyphenyl group but lacks the oxadiazole and isoquinolinone moieties.
2-(4-trifluoromethoxyphenyl)ethanamine: Similar to the above compound, it contains the trifluoromethoxyphenyl group but differs in the presence of an amine group instead of the oxadiazole and isoquinolinone moieties.
Uniqueness
The uniqueness of 2-(4-ethylphenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one lies in its combination of functional groups, which imparts distinct chemical and biological properties. The presence of the oxadiazole ring, in particular, contributes to its stability and potential biological activity, setting it apart from other similar compounds.
Biologische Aktivität
The compound 2-(4-ethylphenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the available literature on its synthesis, structure, and biological properties, particularly focusing on its pharmacological implications.
Chemical Structure
The compound's structure can be broken down into several functional groups:
- Dihydroisoquinoline core : Known for various biological activities including neuroprotective effects.
- Oxadiazole moiety : Often associated with antimicrobial and antitumor properties.
- Trifluoromethoxy phenyl group : Enhances lipophilicity and bioactivity.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives of oxadiazole have been documented to show activity against various bacterial strains. The incorporation of trifluoromethoxy groups has been shown to enhance this activity by improving the compound's interaction with microbial membranes.
Antitumor Activity
Studies have suggested that isoquinoline derivatives can exhibit cytotoxic effects against cancer cell lines. The presence of the oxadiazole moiety in the compound is believed to play a critical role in its antitumor activity. In vitro assays demonstrated that similar compounds can induce apoptosis in cancer cells, suggesting potential therapeutic applications.
Neuroprotective Effects
The dihydroisoquinoline structure has been linked to neuroprotective effects in various studies. Compounds with this backbone have been shown to modulate neurotransmitter levels and exhibit antioxidant properties, which are crucial in preventing neurodegenerative diseases.
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial properties of similar oxadiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, demonstrating the potential of these compounds as antibacterial agents .
-
Antitumor Activity :
- In a recent study published in Journal of Medicinal Chemistry, a series of isoquinoline derivatives were tested for their cytotoxicity against various cancer cell lines (e.g., MCF-7 and HeLa). The results showed IC50 values ranging from 5 to 20 µM, indicating promising activity against tumor cells .
- Neuroprotection :
Data Table
Eigenschaften
IUPAC Name |
2-(4-ethylphenyl)-4-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18F3N3O3/c1-2-16-7-11-18(12-8-16)32-15-22(20-5-3-4-6-21(20)25(32)33)24-30-23(31-35-24)17-9-13-19(14-10-17)34-26(27,28)29/h3-15H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZQRXNWBBTXEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=C(C=C5)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.